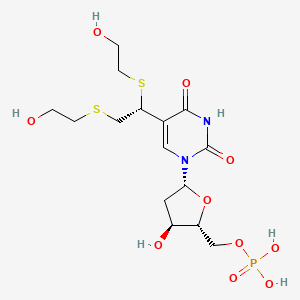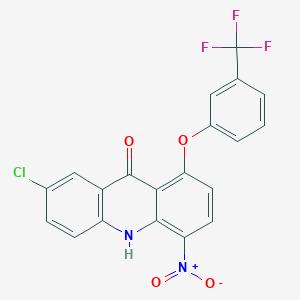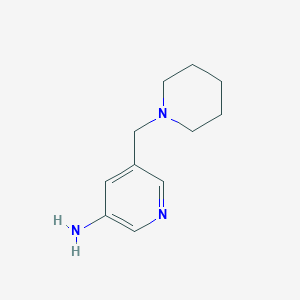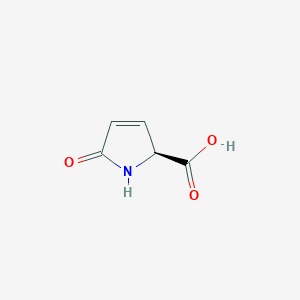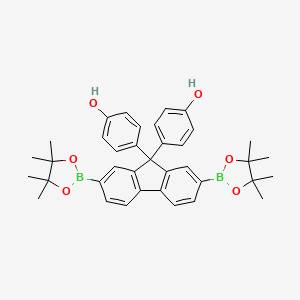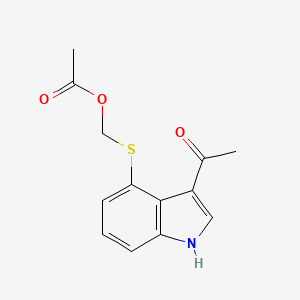
((3-Acetyl-1H-indol-4-yl)thio)methyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
((3-Acetyl-1H-indol-4-yl)thio)methyl acetate: is a synthetic organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features an indole core with an acetyl group at the 3-position and a thioether linkage to a methyl acetate group at the 4-position. The unique structure of this compound makes it a subject of interest for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ((3-Acetyl-1H-indol-4-yl)thio)methyl acetate typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Acetylation: The 3-position of the indole is acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Thioether Formation: The 4-position of the indole is functionalized with a thioether group. This can be achieved by reacting the indole with a thiol compound in the presence of a suitable catalyst.
Esterification: Finally, the thioether is esterified with acetic acid or acetic anhydride to form the methyl acetate group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, to form sulfoxides or sulfones.
Reduction: Reduction of the acetyl group can yield the corresponding alcohol.
Substitution: The indole ring can participate in electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenation can be carried out using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Alcohols: From reduction of the acetyl group.
Halogenated Indoles: From substitution reactions.
科学的研究の応用
Chemistry
In chemistry, ((3-Acetyl-1H-indol-4-yl)thio)methyl acetate is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
Biologically, indole derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for developing new drugs targeting specific biological pathways.
Industry
Industrially, this compound can be used in the synthesis of pharmaceuticals, agrochemicals, and dyes. Its versatility makes it a valuable intermediate in various chemical processes.
作用機序
The mechanism of action of ((3-Acetyl-1H-indol-4-yl)thio)methyl acetate involves its interaction with biological targets such as enzymes and receptors. The indole core can mimic natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. The acetyl and thioether groups may enhance binding affinity and specificity.
類似化合物との比較
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole core but different functional groups.
3-Acetylindole: Lacks the thioether and methyl acetate groups.
4-Methylthioindole: Lacks the acetyl group.
Uniqueness
((3-Acetyl-1H-indol-4-yl)thio)methyl acetate is unique due to its combination of functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C13H13NO3S |
|---|---|
分子量 |
263.31 g/mol |
IUPAC名 |
(3-acetyl-1H-indol-4-yl)sulfanylmethyl acetate |
InChI |
InChI=1S/C13H13NO3S/c1-8(15)10-6-14-11-4-3-5-12(13(10)11)18-7-17-9(2)16/h3-6,14H,7H2,1-2H3 |
InChIキー |
VBJBXUOLGCNXMX-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CNC2=C1C(=CC=C2)SCOC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


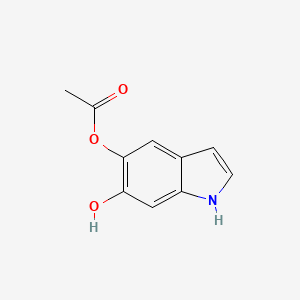
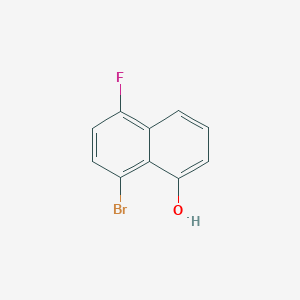
![Acetamide, N-[2-(1H-indol-2-ylcarbonyl)-4-methylphenyl]-](/img/structure/B12938059.png)
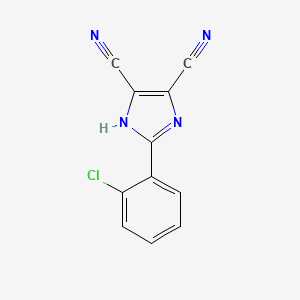
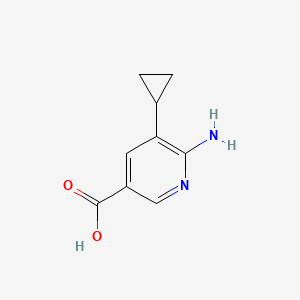
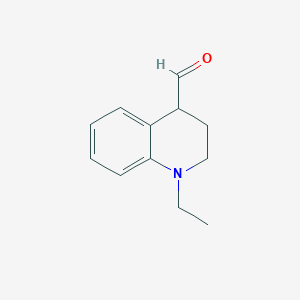
![1H-Imidazole-4-carboxylic acid, 4,5-dihydro-2-[[[(phenylmethoxy)carbonyl]amino]methyl]-, methyl ester, (S)-](/img/structure/B12938091.png)
![Cyclohexanol, 1-[1-[2-(methylthio)phenyl]-1H-imidazol-2-yl]-](/img/structure/B12938092.png)
